

A Comparative Guide to the Characterization of Propargyl-PEG4-Boc

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Compound of Interest		
Compound Name:	Propargyl-PEG4-Boc	
Cat. No.:	B610250	Get Quote

This guide provides a comprehensive overview of the analytical techniques used to characterize **Propargyl-PEG4-Boc**, a heterobifunctional PEG linker crucial for "click" chemistry, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). We present a comparative analysis of expected Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, alongside detailed experimental protocols for researchers, scientists, and drug development professionals.

Propargyl-PEG4-Boc features a terminal alkyne group for covalent modification via coppercatalyzed or strain-promoted azide-alkyne cycloaddition, and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. Accurate characterization is essential to confirm its identity, purity, and suitability for these applications.

Comparative Analytical Data

The following tables summarize representative NMR and HPLC data for **Propargyl-PEG4-Boc** and a common alternative, Propargyl-PEG4-amine. This data is illustrative and serves to highlight the key differences observed during characterization.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)



Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Propargyl-PEG4- Boc	5.15	br s	1H	-NH-Boc
4.20	d	2H	-O-CH₂-C≡CH	
3.65 - 3.55	m	12H	PEG backbone (- O-CH ₂ -CH ₂ -O-)	
3.52	t	2H	-CH2-O-CH2- C≡CH	
3.30	q	2H	-CH ₂ -NH-Boc	
2.44	t	1H	-C≡CH	
1.44	S	9H	-C(CH₃)₃	
Propargyl-PEG4- amine	4.20	d	2H	-O-CH₂-C≡CH
3.65 - 3.55	m	12H	PEG backbone (- O-CH ₂ -CH ₂ -O-)	
3.52	t	2H	-CH2-O-CH2- C≡CH	-
2.85	t	2H	-CH2-NH2	.
2.44	t	1H	-C≡CH	-
1.65	br s	2H	-NH ₂	

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)



Compound	Chemical Shift (δ, ppm)	Assignment
Propargyl-PEG4-Boc	156.1	C=O (Boc)
79.2	-C(CH ₃) ₃	
77.8	-C≡CH	_
74.9	-C≡CH	_
70.6 - 70.0	PEG backbone (-O-CH ₂ -CH ₂ -O-)	
69.2	-CH2-O-CH2-C≡CH	_
58.6	-O-CH₂-C≡CH	_
40.4	-CH ₂ -NH-Boc	_
28.5	-C(CH₃)₃	
Propargyl-PEG4-amine	77.9	-C≡CH
74.8	-C≡CH	
73.2	-CH2-NH2	
70.6 - 70.2	PEG backbone (-O-CH ₂ -CH ₂ -O-)	
69.2	-CH2-O-CH2-C≡CH	_
58.7	-O-CH₂-C≡CH	

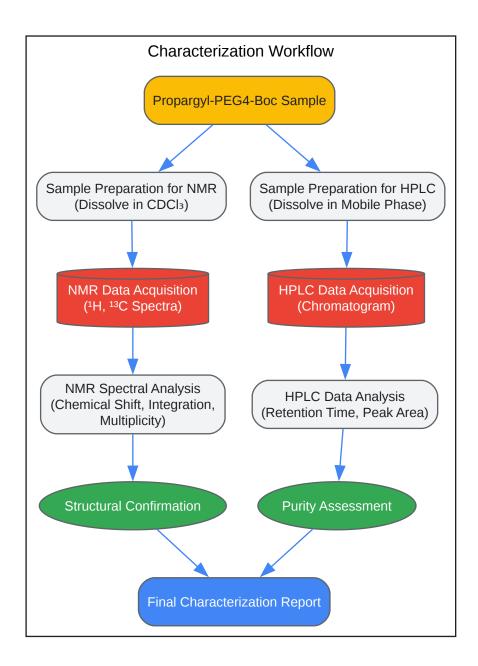
Table 3: Representative HPLC Data (Reversed-Phase)

Compound	Retention Time (min)	Purity (%)
Propargyl-PEG4-Boc	12.5	>98
Propargyl-PEG4-amine	8.2	>98

Experimental Workflow and Protocols



Successful characterization relies on a systematic workflow, from sample preparation to data interpretation.



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